molecular formula C16H19N5O B3020346 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 1905147-80-9

6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Katalognummer: B3020346
CAS-Nummer: 1905147-80-9
Molekulargewicht: 297.362
InChI-Schlüssel: NAOZVWDNDLKPPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a piperidine ring at the 6-position and a pyridin-3-ylmethyl group attached to the carboxamide nitrogen. This structural motif is characteristic of compounds investigated for antitubercular activity, as pyrimidine carboxamides are known to target bacterial enzymes or disrupt cellular processes in Mycobacterium tuberculosis . The piperidine moiety may enhance lipophilicity and membrane permeability, while the pyridine ring could contribute to π-π stacking interactions with biological targets.

Eigenschaften

IUPAC Name

6-piperidin-1-yl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(18-11-13-5-4-6-17-10-13)14-9-15(20-12-19-14)21-7-2-1-3-8-21/h4-6,9-10,12H,1-3,7-8,11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOZVWDNDLKPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperidine.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridin-3-ylmethyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyridine moieties.

    Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

6-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide exhibits notable biological activities, particularly as an enzyme and receptor inhibitor. Research indicates its potential in several therapeutic areas:

  • Cancer Treatment:
    • Compounds with similar structures have demonstrated effectiveness against cancer by inhibiting angiogenesis and promoting apoptosis in cancer cells. In vitro studies suggest that derivatives of pyrimidine-4-carboxamides can serve as anti-cancer agents.
  • Neuroprotection:
    • The compound may influence neurotransmitter systems, indicating potential neuroprotective effects. It is hypothesized that modifications to its structure could enhance these effects, making it a candidate for treating neurodegenerative diseases.
  • Metabolic Disorders:
    • There is ongoing research into its application for metabolic disorders due to its interaction with lipid signaling pathways through inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of compounds related to this compound:

  • Anti-Cancer Properties:
    • A study demonstrated that derivatives of pyrimidine compounds exhibited significant anti-cancer activity through mechanisms such as apoptosis induction and angiogenesis inhibition.
  • Neuroprotective Effects:
    • Research has indicated that certain derivatives can modulate neurotransmitter systems, suggesting their potential in treating neurodegenerative diseases.
  • Enzyme Inhibition:
    • Investigations into the binding affinity of this compound with NAPE-PLD revealed insights into its mechanism as an enzyme inhibitor, which could be pivotal for developing new therapeutic agents targeting lipid signaling pathways.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids to modulate their activity. For example, it might inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Compound ID/Name Substituents (6-position) Carboxamide Substituent (N-position) Molecular Weight (g/mol) Yield (%) HPLC Purity (%) Key Data/Notes
Target Compound Piperidin-1-yl Pyridin-3-ylmethyl ~340 (estimated) N/A N/A Hypothesized antitubercular activity
Compound 43 (4-Fluorobenzyl)(methyl)amino 6-(4-Methylpiperazin-1-yl)pyridin-3-yl 436.2 29 97 LC-MS: m/z 436.2 [M+H]+
Compound 44 Methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino 4-(4-Acetylpiperazin-1-yl)phenyl 514.1 38 87.75 LC-MS: m/z 514.1 [M+H]+
Compound 45 (4-Fluorobenzyl)(methyl)amino 4-Morpholinophenyl 422.1 30 100 LC-MS: m/z 422.1 [M+H]+
CAS 2034228-53-8 Piperidin-1-yl 5-Butyl-1,3,4-thiadiazol-2-yl 346.5 N/A N/A Smiles: CCCCc1nnc(...)s1
2415630-43-0 Trifluoromethyl 6-Methoxypyridin-3-yl ~350 (estimated) N/A N/A Contains trifluoromethyl group

Key Structural Differences and Implications

  • Piperidine vs. Trifluoromethyl groups (e.g., in 2415630-43-0 ) are electron-withdrawing, which may enhance metabolic stability compared to piperidine’s basic nitrogen.
  • Pyridin-3-ylmethyl vs. Thiadiazole/Aryl Groups :

    • The pyridin-3-ylmethyl group in the target compound may engage in hydrogen bonding or aromatic interactions with target proteins, whereas the thiadiazole moiety in CAS 2034228-53-8 could increase rigidity and alter binding kinetics.
    • Aryl groups with fluorine (e.g., 4-fluorobenzyl in Compound 43 ) may enhance target affinity through hydrophobic interactions or fluorine-specific binding.

Biologische Aktivität

6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The biological activity of this compound is primarily attributed to its structural features, which include a piperidine ring and a pyridine moiety that facilitate interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C16H19N5OC_{16}H_{19}N_5O, and its IUPAC name reflects its complex structure, which includes a pyrimidine core substituted with piperidine and pyridine groups. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the pyrimidine class often act as enzyme inhibitors. For instance, they may inhibit kinases or other enzymes involved in cellular signaling pathways, which can lead to apoptosis in cancer cells.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also exhibit similar effects by disrupting microbial cell processes.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, the compound has been tested against colorectal and breast cancer cells, demonstrating IC50 values ranging from 0.87 to 12.91 μM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) .

Cell LineIC50 Value (μM)Comparison with 5-FU (μM)
MCF-70.8717.02
MDA-MB-2311.7511.73

Antimicrobial Activity

In addition to its anticancer properties, the compound's potential as an antimicrobial agent has been explored. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

MicroorganismMIC Value (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies

  • Case Study on Anticancer Effects : A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant increase in caspase 9 levels, suggesting activation of apoptotic pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of the compound, revealing that it caused complete death of S. aureus and E. coli within 8 hours of exposure, further supporting its potential as a therapeutic agent against bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:
    • Step 1 : Formation of the pyrimidine core via condensation of amidine derivatives with β-ketoesters under acidic conditions (e.g., HCl catalysis) .
    • Step 2 : Introduction of the piperidine moiety via nucleophilic substitution at the 6-position of the pyrimidine ring, using piperidine in anhydrous DMF at 80–100°C for 12–24 hours .
    • Step 3 : Coupling of the pyridin-3-ylmethyl group to the carboxamide via HATU or DCC-mediated amidation in dichloromethane, monitored by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
    • Key Optimization : Use of anhydrous solvents and inert atmosphere (N₂/Ar) improves yields by minimizing hydrolysis side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
    • Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ≥98% purity threshold .
    • Structural Confirmation :
  • 1H/13C NMR : Peaks for piperidine protons (δ 1.4–2.6 ppm), pyridine aromatic protons (δ 8.0–8.8 ppm), and carboxamide NH (δ 10.2 ppm) .
  • Mass Spectrometry : ESI-MS [M+H]+ expected at m/z ~326.2 (exact mass calculated based on molecular formula) .

Q. What are the solubility profiles of this compound in common solvents, and how does this impact in vitro assays?

  • Methodological Answer :
    • High Solubility : DMSO (>50 mg/mL), DMF (>30 mg/mL) .
    • Limited Solubility : Aqueous buffers (e.g., PBS: <0.1 mg/mL), requiring stock solutions in DMSO followed by dilution in assay buffers (final DMSO ≤1%) .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

  • Methodological Answer :
    • Kinase Inhibition : The pyrimidine-4-carboxamide scaffold is associated with ATP-binding site inhibition in kinases (e.g., JAK2, EGFR). Molecular docking studies suggest hydrogen bonding between the carboxamide and kinase hinge regions .
    • GPCR Modulation : The piperidine and pyridine groups may interact with amine receptors (e.g., serotonin or dopamine receptors) via hydrophobic and π-π stacking interactions .
    • Validation : Competitive binding assays (e.g., TR-FRET for kinase activity) and calcium flux assays for GPCR activity .

Q. How do substituent variations (e.g., piperidine vs. pyrrolidine) affect bioactivity and selectivity?

  • Methodological Answer :
    • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring enhances conformational flexibility, improving binding to larger active sites (e.g., kinases), while pyrrolidine’s rigidity may favor selectivity for compact targets (e.g., ion channels) .
    • SAR Studies : Synthesize analogs with cyclopentyl or morpholine substituents and compare IC₅₀ values in target vs. off-target assays (e.g., kinase panel screening) .

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Methodological Answer :
    • Metabolic Hotspots : Piperidine N-dealkylation and pyridine oxidation are common degradation pathways.
    • Stabilization :
  • Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce oxidative metabolism .
  • Deuterate labile C-H bonds in the piperidine ring to slow CYP450-mediated degradation .
    • Validation : LC-MS/MS analysis of plasma metabolites in rodent PK studies .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
    • ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target ~2.5), polar surface area (<90 Ų), and P-gp efflux liability .
    • Docking Simulations : Identify residues critical for target binding (e.g., hydrophobic pockets for piperidine) and optimize substituent bulk/hydrophobicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.